Cas no 1361599-74-7 (4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)

4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a unique structural profile, combining multiple chlorine substituents and a trifluoromethyl group. This configuration imparts high chemical stability and reactivity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The presence of electron-withdrawing groups enhances its utility in cross-coupling reactions and nucleophilic substitutions. Its structural rigidity and lipophilicity contribute to potential applications in the development of bioactive compounds, particularly herbicides and fungicides. The compound’s well-defined reactivity and purity make it suitable for precision chemical synthesis and research applications requiring tailored halogenated architectures.
4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine structure
1361599-74-7 structure
商品名:4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine
CAS番号:1361599-74-7
MF:C12H4Cl4F3N
メガワット:360.974069595337
CID:4793660

4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine
    • インチ: 1S/C12H4Cl4F3N/c13-6-3-9(20-10(4-6)12(17,18)19)5-1-7(14)11(16)8(15)2-5/h1-4H
    • InChIKey: YBUPOMXXEQEOST-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(F)(F)F)N=C(C=1)C1C=C(C(=C(C=1)Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 329
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 5.9

4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013029810-1g
4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine
1361599-74-7 97%
1g
1,534.70 USD 2021-05-31
Alichem
A013029810-500mg
4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine
1361599-74-7 97%
500mg
782.40 USD 2021-05-31
Alichem
A013029810-250mg
4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine
1361599-74-7 97%
250mg
499.20 USD 2021-05-31

4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine 関連文献

4-Chloro-2-(3,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridineに関する追加情報

4-Chloro-2-(3,4,5-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine: A Comprehensive Overview

The compound with CAS No. 1361599-74-7, known as 4-Chloro-2-(3,4,5-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which incorporates a pyridine ring substituted with chlorine atoms and a trifluoromethyl group. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various applications.

The pyridine ring serves as the core structure of this compound, with substitutions occurring at positions 2, 4, and 6. At position 2, there is a 3,4,5-trichlorophenyl group, which introduces a high degree of electron-withdrawing character due to the three chlorine atoms attached to the phenyl ring. This substitution pattern significantly influences the electronic properties of the molecule, enhancing its reactivity in certain chemical reactions. At position 4, there is a single chlorine atom, further contributing to the electron-deficient nature of the pyridine ring. Finally, at position 6, there is a trifluoromethyl group (-CF3), which adds both electron-withdrawing and steric effects to the molecule.

Recent studies have highlighted the potential of 4-Chloro-2-(3,4,5-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine in various applications. For instance, researchers have explored its use as an intermediate in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The electron-deficient nature of the pyridine ring makes it an excellent ligand for metal ions, enabling the formation of stable and highly ordered structures. These materials have shown promise in gas storage, catalysis, and sensing applications due to their high surface area and tunable pore sizes.

In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical applications. The combination of chlorine atoms and a trifluoromethyl group introduces both electronic and steric diversity into the molecule, which can be advantageous in drug design. Recent research has focused on its ability to modulate enzyme activity and its potential as a lead compound for developing new therapeutic agents.

The synthesis of 4-Chloro-2-(3,4,5-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine involves a multi-step process that typically begins with the preparation of the trichlorophenyl derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the pyridine ring with appropriate substitutions. The final step involves introducing the trifluoromethyl group through either electrophilic substitution or post-synthesis modification techniques.

One of the most intriguing aspects of this compound is its ability to participate in various types of chemical bonding due to its versatile structure. For example, the pyridine nitrogen can act as a Lewis base, forming coordination bonds with metal ions. Meanwhile, the trifluoromethyl group can engage in weak interactions such as van der Waals forces or π-π stacking interactions with other molecules or surfaces.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the electron-withdrawing substituents significantly alter the HOMO-LUMO energy levels of the pyridine ring, making it more susceptible to nucleophilic attack or electrophilic substitution depending on reaction conditions.

In conclusion,4-Chloro-2-(3,4,5-Trichlorophenyl)-6-(Trifluoromethyl)Pyridine is a fascinating compound with a wealth of potential applications across multiple disciplines. Its unique molecular structure and reactivity make it an invaluable tool for researchers in chemistry and materials science alike.

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